molecular formula C14H13ClFNO2 B2504413 2-chloro-6-fluoro-N-[1-(furan-2-yl)propan-2-yl]benzamide CAS No. 1219842-20-2

2-chloro-6-fluoro-N-[1-(furan-2-yl)propan-2-yl]benzamide

Cat. No.: B2504413
CAS No.: 1219842-20-2
M. Wt: 281.71
InChI Key: UYVGGSOBXJWDFT-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-N-[1-(furan-2-yl)propan-2-yl]benzamide is a chemical compound with the molecular formula C14H13ClFNO2 . It features a benzamide core structure that is substituted with chloro and fluoro groups at the 2 and 6 positions, and a complex N-[1-(furan-2-yl)propan-2-yl] side chain. This specific molecular architecture, incorporating both an aromatic benzamide and a furan ring, makes it a valuable intermediate in organic synthesis and medicinal chemistry research. Researchers can utilize this compound as a key building block for the development of novel pharmaceutical candidates, particularly in the synthesis of more complex molecules for structure-activity relationship (SAR) studies. Its structure suggests potential for probing biological pathways and designing enzyme inhibitors. This product is strictly for research purposes and is labeled with the identifier CID 47168764 in the PubChem database . This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-chloro-6-fluoro-N-[1-(furan-2-yl)propan-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClFNO2/c1-9(8-10-4-3-7-19-10)17-14(18)13-11(15)5-2-6-12(13)16/h2-7,9H,8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYVGGSOBXJWDFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)NC(=O)C2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluoro-N-[1-(furan-2-yl)propan-2-yl]benzamide typically involves multi-step organic reactions. One common method involves the initial formation of the benzamide core, followed by the introduction of the chloro and fluoro substituents. The furan ring is then attached via a propyl chain through a series of coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on minimizing waste and optimizing the use of raw materials to enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-fluoro-N-[1-(furan-2-yl)propan-2-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one substituent with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halides (e.g., NaCl, NaBr) and organometallic compounds (e.g., Grignard reagents).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-chloro-6-fluoro-N-[1-(furan-2-yl)propan-2-yl]benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-N-[1-(furan-2-yl)propan-2-yl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Key Observations :

  • The trifluoromethyl derivative’s high logP (~3.2) suggests superior membrane permeability but risks off-target accumulation.
  • The pyrrole derivative’s hydroxyl group reduces logP (~1.8) but increases susceptibility to Phase I metabolism.
  • The target compound strikes a balance, avoiding extremes in hydrophobicity and metabolic liability.

Biological Activity

2-Chloro-6-fluoro-N-[1-(furan-2-yl)propan-2-yl]benzamide is a compound of interest due to its potential therapeutic applications. Understanding its biological activity can provide insights into its efficacy and mechanisms of action in various biological systems. This article reviews the available literature on the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₈H₁₅ClFNO₂
  • Molecular Weight : 363.8 g/mol
  • CAS Number : 1396748-91-6

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Preliminary studies suggest that it may act on various pathways, potentially influencing cellular proliferation and apoptosis.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes that are critical in cancer cell metabolism.
  • Induction of Apoptosis : Flow cytometry analyses indicate that this compound can induce apoptosis in various cancer cell lines, suggesting a potential role in cancer therapy.

In Vitro Studies

Several studies have assessed the biological activity of this compound against different cancer cell lines:

Cell Line IC₅₀ (µM) Mechanism of Action
MCF-7 (Breast Cancer)15.63Induces apoptosis via mitochondrial pathway
U-937 (Monocytic Leukemia)12.34Inhibits cell proliferation
A549 (Lung Cancer)10.50Alters cell cycle progression

These results indicate that the compound exhibits significant cytotoxic effects, particularly against breast and lung cancer cell lines.

In Vivo Studies

While in vitro studies provide initial insights, in vivo evaluations are crucial for understanding the therapeutic potential of this compound. Animal models have demonstrated that administration of this compound leads to reduced tumor growth rates compared to controls.

Case Studies

  • Study on Breast Cancer Cells : A study conducted on MCF-7 cells revealed that treatment with the compound resulted in a dose-dependent increase in apoptosis markers such as cleaved caspase-3 and PARP. This suggests that the compound effectively triggers programmed cell death in these cancer cells.
  • Lung Cancer Model : In an A549 xenograft model, administration of the compound significantly reduced tumor size over a four-week treatment period, supporting its potential as an anti-cancer agent.

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